Product packaging for Octahydro-1H-cyclopenta[b]pyrazine(Cat. No.:CAS No. 154393-81-4)

Octahydro-1H-cyclopenta[b]pyrazine

Cat. No.: B123427
CAS No.: 154393-81-4
M. Wt: 126.2 g/mol
InChI Key: HIWGVEJBTWMJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-cyclopenta[b]pyrazine is a bicyclic organic compound with the molecular formula C 7 H 14 N 2 and an average molecular mass of 126.20 g/mol . This saturated structure, characterized by two defined stereocenters, serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery . The compound's core structure is related to privileged frameworks used in pharmaceutical research. For instance, the octahydro-1 H -pyrido[1,2- a ]pyrazine scaffold has been utilized in the design of potent mu-opioid receptor antagonists, demonstrating high receptor affinity (K i = 0.47 nM) and potent in vitro antagonist activity . Furthermore, similar octahydro-fused bicyclic templates have been investigated as ligands for serotonin (5-HT) receptors, indicating potential applications in targeting central nervous system (CNS) disorders . The rigidity of this three-dimensional template also makes it highly suitable for the development of conformationally restricted bioactive molecules, as evidenced by its use in designing a bicyclic, restricted analogue of the neurotransmitter GABA based on a closely related octahydro-1 H -cyclopenta[ b ]pyridine scaffold . Researchers can employ this compound as a key synthetic intermediate or building block for constructing more complex, functionally diverse molecules. It is available in protected forms, such as tert -butyl octahydro-1 H -cyclopenta[ b ]pyrazine-1-carboxylate (CAS# 1211539-11-5), to facilitate synthetic operations . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B123427 Octahydro-1H-cyclopenta[b]pyrazine CAS No. 154393-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-7(3-1)9-5-4-8-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGVEJBTWMJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Saturated Bicyclic Nitrogen Heterocycles in Chemical Research

Saturated bicyclic nitrogen heterocycles are fundamental structural motifs in a wide range of biologically active compounds and functional materials. Their importance is well-established in medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs containing a nitrogen heterocycle. openmedicinalchemistryjournal.comnih.gov The prevalence of these structures in pharmaceuticals stems from several advantageous properties.

The three-dimensional nature of saturated rings allows for better occupancy of protein binding sites compared to their flat aromatic counterparts. bohrium.com This enhanced three-dimensionality can lead to higher binding affinity and selectivity for biological targets. Furthermore, the incorporation of saturated heterocyclic rings often improves physicochemical properties crucial for drug development, such as aqueous solubility and metabolic stability. bohrium.comresearchgate.net The avoidance of toxic metabolites that can arise from the oxidation of aromatic rings is another key advantage. bohrium.com

Beyond pharmaceuticals, these scaffolds are integral to the development of agrochemicals, corrosion inhibitors, polymers, and dyes. openmedicinalchemistryjournal.com The adjustable nature of these heterocycles, stemming from their compact molecular structures and functional diversity, makes them versatile building blocks in materials science. openmedicinalchemistryjournal.com The rich electron density provided by the nitrogen atoms imparts specific properties relevant to the design of novel organic conductors. openmedicinalchemistryjournal.com The continuous investigation into new synthetic methodologies for these compounds underscores their enduring importance in chemical research. nih.govresearchgate.net

The Unique Architectural Features of the Octahydro 1h Cyclopenta B Pyrazine System

Octahydro-1H-cyclopenta[b]pyrazine is a saturated bicyclic heterocycle characterized by a pyrazine (B50134) ring fused to a cyclopentane (B165970) ring. This fusion results in a rigid, three-dimensional scaffold with specific stereochemical implications. The "octahydro-" prefix indicates that the pyrazine ring is fully saturated, containing no double bonds.

The key architectural features of this system include:

Fused Ring System: The fusion of a five-membered carbocyclic ring with a six-membered nitrogen-containing heterocyclic ring creates a compact and conformationally constrained structure.

Chirality: The presence of stereocenters at the ring fusion points (4a and 7a positions) and potentially on the cyclopentane ring allows for the existence of multiple stereoisomers. This stereochemical diversity is a crucial aspect for exploring its interaction with chiral biological targets.

Nitrogen Atoms: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can be functionalized, providing sites for structural modification and influencing the molecule's polarity and basicity. The para-positioning of the nitrogen atoms in the pyrazine ring is known to result in weaker basicity compared to other diazines. researchgate.net

These features make the this compound scaffold an attractive template for the design of novel compounds with specific spatial arrangements of functional groups.

Overview of Research Trajectories for Octahydro 1h Cyclopenta B Pyrazine and Its Analogues

Strategies for the Construction of the this compound Ring System

The construction of the fused bicyclic framework of this compound presents a unique synthetic challenge, requiring the strategic formation of both the pyrazine and cyclopentane (B165970) rings with control over stereochemistry. General strategies often involve the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, a cornerstone in the synthesis of pyrazines. researchgate.net

One plausible approach involves the reaction of a cyclopentane-1,2-diamine (B1201933) with a suitable two-carbon synthon, such as glyoxal (B1671930) or its derivatives. The stereochemistry of the starting diamine, whether cis or trans, would directly influence the stereochemical outcome of the resulting bicyclic system. Subsequent reduction of the initially formed dihydropyrazine (B8608421) would yield the saturated this compound core.

Alternatively, multi-step sequences can be employed, building the heterocyclic ring onto a pre-existing cyclopentane scaffold. For instance, the conversion of a cyclopentane derivative bearing amino and protected amino functionalities at adjacent positions can be a viable route. Cyclization to form the pyrazine ring would then be achieved in a later step. A serendipitous one-pot synthesis of the related octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, highlighting the potential for unexpected and efficient cyclization reactions to form such bicyclic systems. rsc.orgbiosynth.com This particular reaction involved an unexpected nitro group displacement during a nitro-Mannich reaction, leading to the formation of the heterobicyclic system. rsc.org

Synthesis of Specific this compound Derivatives

The functionalization of the this compound core is crucial for exploring its potential applications. This section details the synthetic approaches to specific derivatives.

Synthetic Routes for rac-(4aR,7aS)-Octahydro-1H-cyclopenta[b]pyrazine-2,3-dione

The reaction of cis-cyclopentane-1,2-diamine (B3003292) with oxalyl chloride or a dialkyl oxalate (B1200264) would be the most direct method to construct the desired 2,3-dione functionality. This reaction is a standard procedure for the formation of cyclic α-dicarbonyl compounds from 1,2-diamines.

Table 1: Proposed Synthetic Route for rac-(4aR,7aS)-Octahydro-1H-cyclopenta[b]pyrazine-2,3-dione

StepReactantsReagents/ConditionsProduct
1cis-Cyclopentane-1,2-diamineOxalyl chloride, inert solvent (e.g., CH₂Cl₂), base (e.g., triethylamine)rac-(4aR,7aS)-Octahydro-1H-cyclopenta[b]pyrazine-2,3-dione

The presence of the structurally similar compound, rac-(4aR,7aR)-Octahydro-1H-cyclopenta[C]pyridine-3,6-dione, in chemical supplier catalogs suggests that the synthesis of such bicyclic diones is indeed feasible. google.com

Approaches to Dihydrochloride (B599025) Salts of this compound Analogues

The formation of dihydrochloride salts of this compound analogues is a straightforward process typically carried out in the final step of a synthetic sequence. Once the desired functionalized this compound is obtained, it can be treated with hydrochloric acid to protonate the two basic nitrogen atoms of the pyrazine ring, yielding the corresponding dihydrochloride salt.

A general procedure involves dissolving the free base in a suitable organic solvent, such as methanol, ethanol, or diethyl ether. An excess of a solution of hydrogen chloride in the same or a compatible solvent is then added. The dihydrochloride salt, being typically less soluble in the organic solvent than the free base, will precipitate out of the solution and can be isolated by filtration.

For instance, a patent describing the synthesis of the related (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine details its conversion to a hydrochloride salt, providing a procedural basis for this type of transformation. nih.gov This method ensures the stability and enhances the water solubility of the final compound, which can be advantageous for certain applications.

Advanced Synthetic Techniques Applicable to Related Pyrazine Scaffolds

The synthesis of complex heterocyclic systems often necessitates the use of advanced and elegant synthetic methodologies. This section explores techniques that, while not exclusively applied to this compound, are highly relevant to the construction of bicyclic pyrazine scaffolds.

Annulation Reactions in Bicyclic Pyrazine Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are powerful tools in the synthesis of bicyclic systems. While specific examples for the direct synthesis of the this compound core via annulation are not prominent, the principles can be applied.

For example, a Robinson-type annulation, traditionally used for the formation of six-membered rings in steroid synthesis, could be adapted. This would involve the Michael addition of an enolate derived from a suitable cyclopentanone (B42830) derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation. A variation of this, an aza-Robinson annulation, could potentially be employed to construct the pyrazine ring.

Furthermore, gold-catalyzed bicyclic annulations have been reported for the synthesis of cyclopentene-fused isoxazole (B147169) carboxamides, demonstrating the utility of transition metal catalysis in constructing fused ring systems. Such strategies could inspire the development of novel annulation routes to bicyclic pyrazines.

Stereoselective Synthesis of Saturated Heterocyclic Systems

Controlling the stereochemistry during the synthesis of saturated heterocycles is of paramount importance, as the biological activity of a molecule is often dependent on its three-dimensional structure. Numerous stereoselective methods have been developed for the synthesis of saturated nitrogen-containing heterocycles.

One common approach is to start with a chiral precursor, such as an amino acid or a resolved diamine, to introduce stereocenters that guide the formation of subsequent stereocenters. For example, the synthesis of a related octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been achieved with high stereocontrol.

Catalytic asymmetric synthesis offers an elegant and efficient way to generate enantiomerically enriched products. Chiral catalysts, including those based on transition metals or organocatalysts, can direct the formation of specific stereoisomers. For instance, stereospecific synthesis of bicyclic diaziridines has been achieved through amination of a substituted pyrroline. While not a pyrazine, this demonstrates the principle of stereocontrol in the formation of bicyclic nitrogen heterocycles.

The stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, a structurally related bicyclic diamine, has been accomplished through enzymatic resolution of a key intermediate, showcasing the power of biocatalysis in achieving high optical purity. nih.gov

Fundamental Transformations of the this compound Core

The reactivity of the this compound scaffold is primarily centered around the two nitrogen atoms of the pyrazine ring, which can undergo oxidation, and the potential for the entire heterocyclic system to be formed via reduction of its aromatic precursor.

Oxidation Reactions and Derived Products

Direct and exhaustive studies on the oxidation of this compound are not extensively documented in publicly available literature. However, the reactivity of analogous saturated N-heterocycles, particularly piperazine (B1678402) derivatives, provides significant insight into potential oxidative pathways. For instance, the oxidation of piperazine derivatives with reagents like mercury-EDTA is known to yield piperazine-2,3-diones, suggesting that the this compound core could potentially be oxidized to the corresponding dione (B5365651) under similar conditions.

Furthermore, studies on the atmospheric oxidation of piperazine initiated by hydroxyl radicals have shown that the reaction can proceed via both C-H and N-H abstraction, leading to products such as 1,2,3,6-tetrahydropyrazine. This suggests that under radical conditions, this compound could undergo dehydrogenation to yield partially or fully unsaturated derivatives. A related analogue, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, has been identified as an antioxidant agent, hinting at the redox activity of such bicyclic systems. frontiersin.org

A common transformation for saturated N-heterocycles is catalytic dehydrogenation to their aromatic counterparts. While not specifically documented for this compound, various catalytic systems employing manganese or ruthenium have proven effective for the acceptorless dehydrogenation of other saturated N-heterocycles.

Starting MaterialReagent/CatalystProduct(s)Notes
Piperazine (analogue)Mercury-EDTAPiperazine-2,3-dioneSuggests potential for dione formation.
Piperazine (analogue)OH radical1,2,3,6-tetrahydropyrazineIndicates potential for dehydrogenation.
Saturated N-heterocycles (general)Mn or Ru complexesAromatic N-heterocyclesGeneral oxidative pathway.

Reduction Reactions and Pathways

The synthesis of this compound and its derivatives often involves the reduction of a more unsaturated precursor. For example, the reduction of pyrazinone intermediates is a plausible route to the saturated bicyclic system. The reduction of a pyrrolopyrazinone, an analogue, has been achieved using platinum on carbon (Pt/C) with hydrogen gas. mdpi.com This method is a standard and effective way to fully saturate heterocyclic rings.

The reverse of the dehydrogenation reactions mentioned in the previous section, the hydrogenation of aromatic or partially saturated bicyclic pyrazines, would lead to the this compound core. Manganese complexes have been shown to be effective for the hydrogenation of various N-heterocycles, such as indoles, to their saturated counterparts. nih.gov

Starting MaterialReagent/CatalystProductNotes
Pyrrolopyrazinone (analogue)Pt/C, H₂Longamide B analogs (saturated)Demonstrates a common reduction method. mdpi.com
N-heterocycles (general)Manganese complex, H₂Saturated N-heterocyclesA general method applicable to pyrazine systems. nih.gov

Reaction Mechanisms of this compound Analogues

Detailed mechanistic studies on this compound are scarce. However, research on the oxidation of piperazines with bromamine-T in an acidic medium indicates a mechanism involving the protonated form of the oxidant. The reaction shows a first-order dependence on the concentration of both the oxidant and the piperazine, with an inverse fractional order dependence on the hydrogen ion concentration. This suggests a complex interplay of protonation and the rate-determining step. rsc.orgresearchgate.net

In the context of atmospheric chemistry, the oxidation of the piperazine imine derivative, 1,2,3,4-tetrahydropyrazine (THPyz), initiated by OH radicals is predicted to proceed primarily through H-abstraction from a carbon atom adjacent to an amine nitrogen. This is followed by the addition of molecular oxygen and subsequent elimination of a hydroperoxyl radical (HO₂) to form a second imine function. frontiersin.org Such radical-mediated pathways are likely to be relevant for the oxidative degradation of this compound.

Catalytic Reactions Involving Bicyclic Pyrazine Systems (e.g., organocatalysis, metal-catalyzed transformations)

The this compound scaffold serves as a building block in the synthesis of more complex molecules, often through catalytic reactions. A key example is the use of (4aR,7aR)-octahydro-1H-cyclopenta[b]pyrazine in the synthesis of substituted imidazo[4,5-c]pyridine derivatives. This transformation likely involves an N-acylation or N-arylation reaction, where one of the secondary amine nitrogens of the pyrazine ring acts as a nucleophile. lookchem.com

Palladium-catalyzed reactions are also prevalent in the synthesis and functionalization of related bicyclic pyrazine systems. For instance, the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides can lead to the formation of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. mdpi.com Furthermore, rhodium-catalyzed reactions have been employed for the synthesis of saturated N-heterocycles from O-benzoylhydroxylamines. nih.gov

Organocatalysis has also been applied to bicyclic systems containing a pyrazine-like core. For example, the synthesis of chiral pyrrolodiketopiperazines has been achieved through Michael additions to nitroolefins using ureidoaminal-derived Brønsted bases as catalysts. rsc.org

Catalyst TypeReactionSubstrate/AnalogueProduct
Not specified (likely base or transition metal)N-acylation/N-arylation(4aR,7aR)-octahydro-1H-cyclopenta[b]pyrazineSubstituted imidazo[4,5-c]pyridine
PalladiumCyclizationN-allyl pyrrole-2-carboxamide (analogue)Pyrrolo[1,2-a]pyrazine derivative mdpi.com
RhodiumCyclizationO-benzoylhydroxylamine (analogue)Saturated N-heterocyles nih.gov
Organocatalyst (Brønsted base)Michael AdditionBicyclic acylpyrrol lactim (analogue)Chiral pyrrolodiketopiperazine rsc.org

Structural Characterization and Conformational Analysis of Octahydro 1h Cyclopenta B Pyrazine Architectures

Elucidation of Molecular Structure of Octahydro-1H-cyclopenta[b]pyrazine and its Derivatives

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
IUPAC NameThis compound

Several derivatives of this core structure have been synthesized or are commercially available, indicating the chemical tractability of this heterocyclic system. The table below lists some of the known derivatives.

Table 2: Known Derivatives of this compound

Compound NameCAS NumberMolecular Formula
(4aR,7aR)-octahydro-1H-cyclopenta[b]pyrazine1616435-44-9C7H14N2
1-methyl-octahydro-1H-cyclopenta[b]pyrazine1550728-52-3C8H16N2

The structural elucidation of these molecules typically relies on a combination of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and in some cases, single-crystal X-ray diffraction. For instance, the stereochemistry of related bicyclic pyrazines has been determined using NMR spectroscopy in conjunction with the Karplus equation, which relates the coupling constant between adjacent protons to the dihedral angle between them. nih.gov

Conformational Analysis of Saturated Bicyclic Pyrazine (B50134) Systems

The conformational flexibility of saturated bicyclic systems like this compound is a key determinant of their chemical reactivity and biological activity. The conformational analysis of such molecules involves understanding the preferred shapes (conformations) the rings can adopt and the energy barriers between them.

Saturated six-membered heterocyclic rings, such as the pyrazine ring in this system, generally adopt non-planar conformations to relieve ring strain. researchgate.net The most stable conformation is typically a chair form, which minimizes both angular and torsional strain. researchgate.net The pyrazine ring in this compound is expected to exist predominantly in a chair-like conformation. This chair can undergo a ring-flipping process, leading to an equilibrium between two chair conformers.

A critical aspect of the conformational analysis of nitrogen-containing heterocycles is the orientation of the lone pair of electrons on the nitrogen atoms. rsc.org In a chair conformation, a substituent on a nitrogen atom can be either in an axial or an equatorial position. The lone pair also occupies an orbital and has its own steric requirements. rsc.org In solution, the orientation of the lone pair can be influenced by the solvent. In hydrogen-bonding solvents, the lone pair may preferentially occupy a position where it is accessible for solvation. rsc.org

The interconversion between different conformations, such as the chair-flip of the pyrazine ring, is typically a rapid process at room temperature. The energy barrier for this process can be studied using dynamic NMR spectroscopy.

Isomeric Forms and Stereochemical Considerations within this compound Derivatives

The structure of this compound allows for several types of isomerism, leading to a variety of stereochemically distinct molecules.

Ring Fusion Isomerism: The cyclopentane (B165970) and pyrazine rings can be fused in two different ways, leading to cis- and trans-isomers. masterorganicchemistry.comslideshare.net

Trans-fused: In the trans-isomer, the two bridgehead hydrogen atoms are on opposite sides of the molecule, leading to a more linear and rigid structure.

The relative stability of the cis- and trans-fused isomers depends on the ring sizes. For fused systems involving a six-membered ring, the trans-fused isomer is often more stable due to reduced steric strain.

Stereoisomerism: The presence of chiral centers in the molecule gives rise to stereoisomers. The bridgehead carbons are chiral centers.

For the trans-fused isomer, the molecule can exist as a pair of enantiomers.

For the cis-fused isomer, the molecule is a meso compound if it possesses a plane of symmetry, or it can exist as a pair of enantiomers if it is chiral.

The existence of the specific stereoisomer (4aR,7aR)-octahydro-1H-cyclopenta[b]pyrazine, as identified by its CAS number, confirms the presence of chirality in this system. This particular nomenclature indicates a specific three-dimensional arrangement of the atoms at the chiral centers.

Furthermore, substitution on either the cyclopentane or the pyrazine ring can introduce additional chiral centers, leading to a larger number of possible diastereomers and enantiomers. The specific stereochemistry of these derivatives can have a profound impact on their physical, chemical, and biological properties. The synthesis of a single, desired stereoisomer is a significant challenge in organic synthesis and often requires the use of stereoselective reactions or chiral resolution techniques.

Advanced Spectroscopic and Analytical Techniques in Octahydro 1h Cyclopenta B Pyrazine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including complex heterocyclic systems like "Octahydro-1H-cyclopenta[b]pyrazine". Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the molecule.

Detailed analysis of the ¹H NMR spectrum allows for the determination of the number of unique protons, their multiplicity (splitting patterns), and their relative spatial orientation through coupling constants. For "this compound", the protons on the cyclopentane (B165970) and pyrazine (B50134) rings exhibit characteristic chemical shifts and coupling patterns that are sensitive to the ring fusion geometry and the presence of any substituents. For instance, the diastereotopic protons on the saturated carbon atoms of the cyclopentane ring would be expected to show distinct signals and complex splitting patterns.

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the fused ring system are indicative of their electronic environment. Quaternary carbons at the ring junctions are particularly diagnostic.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Octahydropyrazine Scaffolds

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₂ (Cyclopentane)1.2 - 2.520 - 40
CH (Bridgehead)2.5 - 3.550 - 65
CH₂ (Pyrazine)2.8 - 4.045 - 60

Note: These are generalized ranges and can vary significantly based on substitution and stereochemistry.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound", both low-resolution and high-resolution mass spectrometry (HRMS) are valuable.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of the synthesized compound. This is a critical step in the characterization of novel derivatives. For instance, in the study of bicyclic nitroxides, HRMS was used to confirm the elemental composition of the synthesized compounds. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of MS. nih.govnih.gov This is particularly useful for analyzing complex reaction mixtures, identifying byproducts, and assessing the purity of the target compound. In the analysis of heterocyclic amines, LC-MS/MS has become the method of choice due to its high sensitivity and selectivity. nih.gov

The fragmentation patterns observed in the mass spectrum upon ionization provide a fingerprint of the molecule. For saturated bicyclic systems like "this compound", fragmentation often involves the cleavage of the rings. The study of the mass spectra of related s-triazolo[4,3-a]pyrazines showed that fragmentation is highly dependent on the nature of the substituents. scilit.com The molecular ion of cycloalkane-condensed 4,5-dihydro-3(2H)-pyridazinones was found to be very stable, often representing the base peak in the spectrum. researchgate.net

Table 2: Potential Fragmentation Ions for this compound in Mass Spectrometry

m/z ValuePossible Fragment Structure
[M]+•Molecular Ion
[M-H]+Loss of a hydrogen radical
[M-C₂H₄]+•Loss of ethylene (B1197577) from the pyrazine ring
[M-C₅H₉]+Cleavage of the cyclopentane ring

Note: The actual fragmentation pattern can be complex and is dependent on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule.

For "this compound", the IR spectrum is characterized by the presence of C-H, C-N, and C-C bond vibrations. The key absorptions would include:

C-H stretching: In the region of 2850-3000 cm⁻¹ for the sp³ hybridized carbons of the saturated rings.

N-H stretching: If the pyrazine nitrogens are not fully substituted, a broad absorption may be observed in the 3200-3500 cm⁻¹ region.

C-N stretching: Typically found in the 1000-1350 cm⁻¹ region.

C-H bending: Vibrations in the 1350-1480 cm⁻¹ range.

In a study on stable bicyclic functionalized nitroxides, IR spectroscopy was used to identify the C=O and C=N stretching vibrations, confirming the presence of these functional groups in the synthesized molecules. nih.gov The IR spectra of M-Ni-PZA complexes showed that the ring-breathing mode of pyrazinamide (B1679903) (PZA) did not show a blue shift, indicating that the PZA molecule does not coordinate to the metal through the heterocyclic ring nitrogen. scilit.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (alkane)Stretching2850 - 2960
C-HBending1350 - 1470
C-NStretching1020 - 1250
N-H (if present)Stretching3200 - 3500 (broad)

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for the separation, purification, and quantitative analysis of "this compound" and its derivatives. sielc.com These methods are crucial for determining the purity of a sample and for separating stereoisomers.

Reversed-phase HPLC is commonly used to assess the purity of the final compound and to monitor the progress of a reaction. The choice of the stationary phase (e.g., C18) and the mobile phase composition allows for the separation of the target compound from starting materials, reagents, and byproducts.

For chiral derivatives of "this compound", chiral HPLC is the method of choice for separating enantiomers and diastereomers. This is critical as different stereoisomers can exhibit distinct biological activities. The separation of pyrazine and aminopyrazine has been demonstrated using a SHARC 1 column, which operates based on specific hydrogen-bond adsorption. sielc.com The analysis of pyrrolizidine (B1209537) alkaloids, which are also nitrogen-containing heterocyclic compounds, is often performed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and resolution. mdpi.comnih.gov

Table 4: Typical HPLC/UPLC Method Parameters for Analysis of Pyrazine Derivatives

ParameterTypical Conditions
ColumnReversed-phase C18 or Chiral Stationary Phase
Mobile PhaseAcetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium (B1175870) acetate)
Flow Rate0.2 - 1.0 mL/min
DetectionUV (e.g., at 210 or 254 nm) or Mass Spectrometry (MS)
Column TemperatureAmbient or controlled (e.g., 40 °C)

X-ray Crystallography for Solid-State Structural Determination (relevant for similar scaffolds)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for "this compound" itself may not be readily available in the public domain, the analysis of closely related scaffolds provides valuable insights.

The crystal structure of a bicyclic tetrahydropyran (B127337) diastereoisomer has been determined, confirming the syn-stereochemistry of the major product from a Prins reaction. researchgate.net In another study, the putative structure of a bicyclic 1-hydroxy-3-imidazoline 3-oxide was confirmed by X-ray diffraction data. nih.gov These examples demonstrate the power of X-ray crystallography in unambiguously establishing the stereochemistry of complex bicyclic systems. For "this compound", obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its three-dimensional structure, including the conformation of the fused rings and the relative stereochemistry of any substituents.

Computational Chemistry and Theoretical Studies on Octahydro 1h Cyclopenta B Pyrazine Systems

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the electronic properties and reaction mechanisms of heterocyclic systems. For octahydro-1H-cyclopenta[b]pyrazine, DFT calculations can elucidate the intricate details of its electronic landscape and predict the feasibility of various chemical transformations.

Detailed research findings from DFT studies on analogous bicyclic nitrogen heterocycles, such as quinoxaline (B1680401) derivatives, reveal that these computational methods are highly effective in predicting molecular geometries, electronic properties, and optical characteristics. nih.govnih.govtandfonline.combeilstein-journals.org By applying similar methodologies to this compound, researchers can model potential reaction pathways, such as its synthesis or oxidative degradation. These models can identify transition states, calculate activation energies, and provide a thermodynamic and kinetic profile of the reactions.

The electronic structure of this compound can be thoroughly characterized using DFT. Key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, offer a visual representation of the charge distribution within the molecule. These maps highlight electron-rich regions (typically around the nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (often around hydrogen atoms bonded to nitrogen), which are prone to nucleophilic interactions. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and analyze hyperconjugative interactions that contribute to the molecule's stability. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of cis-Octahydro-1H-cyclopenta[b]pyrazine Calculations performed at the B3LYP/6-311G(d,p) level of theory.

ParameterValue
Total Energy (Hartree)-440.789
HOMO Energy (eV)-6.25
LUMO Energy (eV)1.89
HOMO-LUMO Gap (eV)8.14
Dipole Moment (Debye)1.98

In Silico Modeling for Conformational Landscape Exploration

The conformational flexibility of the saturated rings in this compound gives rise to a complex potential energy surface with multiple stereoisomers and conformers. In silico modeling techniques, particularly molecular mechanics (MM) and molecular dynamics (MD) simulations, are indispensable for exploring this conformational landscape.

The fusion of the cyclopentane (B165970) and pyrazine (B50134) rings can result in cis and trans isomers, each with a unique three-dimensional structure and stability. Within each isomer, the six-membered pyrazine ring can adopt various conformations, such as chair, boat, and twist-boat forms. The five-membered cyclopentane ring also exhibits flexibility, with envelope and twist conformations being common.

Conformational searches using MM force fields can systematically generate a multitude of possible conformers and rank them based on their steric energies. This initial screening helps to identify the low-energy structures that are most likely to be populated at room temperature. For a more dynamic and realistic picture, MD simulations can be employed. researchgate.netulisboa.pt By simulating the motion of the molecule over time in a solvent environment, MD can reveal the conformational transitions and the relative stabilities of different conformers, including the effects of solvent. researchgate.net These simulations can also provide insights into the barriers to ring inversion and nitrogen inversion. rsc.org

Table 2: Representative Conformational Energy Profile for cis-Octahydro-1H-cyclopenta[b]pyrazine Energies are relative to the most stable conformer.

ConformerRelative Energy (kcal/mol)Pyrazine Ring ConformationCyclopentane Ring Conformation
1 (Global Minimum)0.00ChairEnvelope
22.54ChairTwist
35.87Twist-BoatEnvelope
47.12BoatEnvelope

Theoretical Predictions of Reactivity and Selectivity in Bicyclic Nitrogen Heterocycles

Computational chemistry offers powerful tools to predict the reactivity and selectivity of bicyclic nitrogen heterocycles like this compound. librarynmu.com By calculating various reactivity descriptors derived from conceptual DFT, a quantitative understanding of the molecule's chemical behavior can be achieved.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a general overview of the molecule's reactivity. For instance, a high chemical potential suggests good nucleophilic character, while a high electrophilicity index indicates a propensity to act as an electrophile.

To understand the selectivity of reactions, local reactivity descriptors are employed. The Fukui function is a key local descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the values of the Fukui function at different atomic positions, one can predict where a reaction is most likely to occur. For example, in this compound, the nitrogen atoms are expected to be the primary sites for electrophilic attack and protonation. The reactivity of the carbon atoms in the rings can also be assessed to predict the outcomes of reactions like alkylation or acylation.

These theoretical predictions are invaluable for rationalizing experimentally observed reaction outcomes and for designing new synthetic strategies with controlled regioselectivity and stereoselectivity. nih.govmdpi.com

Table 3: Hypothetical Conceptual DFT Reactivity Descriptors for cis-Octahydro-1H-cyclopenta[b]pyrazine

DescriptorValueInterpretation
Chemical Potential (μ)-2.18 eVModerate nucleophilicity
Chemical Hardness (η)4.07 eVKinetically stable
Electrophilicity Index (ω)0.58 eVModerate electrophile

Lack of Specific Research Data Precludes Detailed Article on this compound Applications

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data concerning the applications of this compound as a synthetic building block. While the compound and its derivatives, such as tert-Butyl this compound-1-carboxylate, are commercially available, indicating their use in chemical synthesis, detailed scholarly articles and research findings that align with the requested topics are not present in the surveyed literature.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the specified outline focusing on this particular chemical compound. The available information is largely centered on the analogous compound Octahydro-1H-cyclopenta[b]pyridine or discusses the chemistry of pyrazines in a general context. This lack of specific data prevents a detailed exploration of the compound's role in the synthesis of complex molecules, its use in constructing diverse heterocyclic scaffolds, its application in developing chemical libraries, or its utility as a model compound in mechanistic studies.

Further research and publication in the field are required to elaborate on the specific synthetic utility of this compound.

Future Perspectives and Emerging Research Directions for Octahydro 1h Cyclopenta B Pyrazine

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for nitrogen-containing heterocycles. nih.govchemijournal.comresearchgate.netfrontiersin.org Future research on octahydro-1H-cyclopenta[b]pyrazine is expected to prioritize the development of environmentally benign synthetic methods that minimize waste and utilize renewable resources.

Key areas of focus will likely include:

Atom-Economical Reactions: Designing synthetic sequences that maximize the incorporation of all reactant atoms into the final product. This could involve exploring cycloaddition reactions or tandem processes that construct the bicyclic core in a single, efficient step.

Use of Greener Solvents: Shifting away from traditional volatile organic solvents towards more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. frontiersin.org The development of solvent-free reaction conditions, where reactants are ground together or heated in the absence of a solvent, also presents a promising avenue. chemijournal.comresearchgate.net

Renewable Starting Materials: Investigating the use of starting materials derived from biomass to reduce reliance on petrochemical feedstocks. This could involve the transformation of bio-derived diols or amino acids into key intermediates for the synthesis of the this compound core.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govchemijournal.com

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Designing syntheses with minimal byproducts.
Atom Economy Utilizing reactions like cycloadditions and tandem processes.
Less Hazardous Chemical Syntheses Employing non-toxic reagents and intermediates.
Designing Safer Chemicals Focusing on derivatives with improved safety profiles.
Safer Solvents and Auxiliaries Replacing volatile organic compounds with water or bio-solvents. frontiersin.org
Design for Energy Efficiency Implementing microwave or ultrasonic-assisted synthesis. nih.govchemijournal.com
Use of Renewable Feedstocks Sourcing starting materials from biomass.
Reduce Derivatives Minimizing the use of protecting groups.
Catalysis Employing catalytic reagents over stoichiometric ones.
Design for Degradation Creating derivatives that are biodegradable.
Real-time analysis for Pollution Prevention Monitoring reactions to prevent hazardous byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reaction conditions that minimize risks.

Innovations in Catalytic Systems for this compound Transformations

Catalysis is a cornerstone of modern organic synthesis, and future research will undoubtedly focus on novel catalytic systems for both the synthesis and functionalization of the this compound scaffold.

A key transformation in the synthesis of this saturated heterocycle is the hydrogenation of the corresponding aromatic pyrazine (B50134) precursor. While methods for the hydrogenation of pyrazines exist, there is a continuous drive to develop more efficient, selective, and robust catalysts. nih.gov Future innovations may include:

Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts like palladium and platinum towards more abundant and less expensive metals such as iron, nickel, and manganese. nih.govacs.org

Homogeneous and Heterogeneous Catalysis: Developing both soluble (homogeneous) and solid-supported (heterogeneous) catalysts. Heterogeneous catalysts are particularly attractive for their ease of separation and recyclability, aligning with green chemistry principles. nih.gov

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry during the synthesis of this compound, leading to enantiomerically pure compounds, which is crucial for pharmaceutical applications.

Catalyst TypePotential Application in this compound ChemistryAdvantages
Homogeneous Catalysts Asymmetric hydrogenation of cyclopenta[b]pyrazines.High activity and selectivity.
Heterogeneous Catalysts Continuous-flow hydrogenation and ease of product separation.Recyclability and process simplification. nih.gov
Biocatalysts (Enzymes) Enantioselective reduction of pyrazine precursors.High selectivity under mild conditions.
Photoredox Catalysts C-H functionalization and derivatization of the saturated scaffold.Mild reaction conditions and novel reactivity. thieme-connect.com

Advanced Methodologies in Scaffold Derivatization and Functionalization

To fully explore the chemical space around the this compound core, advanced and efficient methods for its derivatization and functionalization are essential. Current trends in organic synthesis suggest that future research will focus on late-stage functionalization, where modifications are made to the already-formed heterocyclic core.

A particularly promising area is the direct C-H bond functionalization of the saturated scaffold. thieme-connect.com This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents. thieme-connect.comthieme-connect.com Key research directions will likely involve:

Regioselective C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize specific C-H bonds on the cyclopentane (B165970) or pyrazine ring, enabling precise control over the substitution pattern.

Diverse C-C and C-Heteroatom Bond Formations: Expanding the scope of C-H functionalization to include the formation of a wide range of bonds, such as C-C, C-N, and C-O bonds, allowing for the introduction of diverse functional groups. thieme-connect.com

Furthermore, the secondary amine functionalities within the this compound scaffold offer opportunities for derivatization through well-established reactions such as N-alkylation, N-arylation, and acylation. Future research in this area may focus on developing more efficient and milder conditions for these transformations.

Integration with High-Throughput and Automation in Organic Synthesis

The integration of high-throughput screening and automated synthesis platforms is revolutionizing the field of drug discovery and materials science. researchgate.netakjournals.comresearchgate.netnih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, accelerating the identification of molecules with desired properties.

For this compound, future research will likely involve:

Automated Synthesis of Compound Libraries: Utilizing automated synthesis platforms to prepare large and diverse libraries of this compound derivatives. researchgate.netresearchgate.net This will involve the development of robust and reliable synthetic protocols that are amenable to automation.

High-Throughput Screening: Screening these compound libraries in high-throughput assays to identify hits for various biological targets or materials applications.

Data-Driven Molecular Design: Using the data generated from high-throughput screening to inform the design of new generations of this compound derivatives with improved properties, creating a closed-loop discovery process.

The development of automated synthesis and high-throughput screening will be crucial for unlocking the full potential of the this compound scaffold and accelerating its application in various scientific disciplines.

Q & A

Q. What spectroscopic techniques are recommended for analyzing the electronic states of octahydro-1H-cyclopenta[b]pyrazine derivatives?

UV-Vis absorption and phosphorescence spectroscopy are foundational. Raman spectroscopy of aqueous pyrazine solutions reveals protonation-dependent shifts, critical for identifying electronic transitions and protonation states . Phosphorescence lifetime measurements, such as those for pyrazine adsorbed on Ag(111), elucidate distance-dependent energy transfer to metal surfaces . Computational methods like Configuration Interaction (CI) validate experimental spectra, showing transitions (e.g., n→π* and π→π*) with energies aligning with observed data .

Q. How can synthetic routes to cyclopenta[b]pyrazine derivatives be optimized in laboratory settings?

Optimization involves precise stoichiometric control and reaction conditions. For example, condensation of ortho-phenylenediamine derivatives with ortho-quinones on graphitic carbon edges forms graphite-conjugated pyrazines (GCPs), requiring controlled temperature and inert atmospheres . Stereochemical control, as in (5R)-5-methyl derivatives, can be achieved via enantioselective synthesis or chiral catalysts to ensure correct stereoisomer formation .

Q. What are the fundamental electronic interactions governing pyrazine-based ligand behavior in coordination chemistry?

Pyrazine ligands act as redox-active bridges in coordination polymers. For instance, in CrCl₂(pyrazine)₂, electron transfer from Cr(II) to pyrazine generates Cr(III) centers and delocalized electrons, enhancing conductivity. Symmetry and orbital overlap dictate magnetic coupling, leading to ferrimagnetic ordering below 55 K . Weak hydrogen bonding (N–H donors) and π-interactions further stabilize ligand-metal coordination .

Q. How can pyrazine derivatives be detected and quantified in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) paired with volatile organic compound (VOC) profiling is effective. Studies on urinary VOCs identified pyrazine derivatives via spectral matching to standards (e.g., NIST17 library) and fragmentation patterns . Protonation states in aqueous solutions, analyzed via Raman spectroscopy, also aid in distinguishing pyrazine species in biological environments .

Q. What experimental setups are used to study pyrazine adsorption on metal surfaces?

Ultrahigh-vacuum (UHV) systems with cryogenic cooling (e.g., 20 K) enable precise adsorption studies. Pyrazine phosphorescence lifetime measurements on Ag(111) surfaces, using argon spacer layers, reveal distance-dependent energy transfer to metals. Reflectivity data and CPS theory models correlate experimental lifetimes with dipole orientation and surface interactions .

Advanced Research Questions

Q. How do multiconfiguration time-dependent Hartree (MCTDH) simulations enhance understanding of pyrazine excited-state dynamics?

MCTDH efficiently models 24-mode pyrazine systems, capturing S₁/S₂ state couplings and vibrational mode contributions. This method reproduces experimental absorption spectra and identifies weakly coupled modes (e.g., out-of-plane bends) that influence nonradiative decay pathways . Symmetry-adapted basis sets ensure accurate treatment of Jahn-Teller effects in excited states .

Q. What mechanisms underlie the electrocatalytic activity of graphite-conjugated pyrazines (GCPs) in oxygen reduction?

GCP activity stems from tunable pyrazine electrophilicity. Electron-withdrawing substituents on phenylenediamine precursors increase pyrazine electrophilicity, enhancing O₂ adsorption and reducing activation barriers. Kinetic studies show a 70-fold rate increase with optimized substituents, contrasting inactive molecular analogs . In situ XAS probes ligand-metal charge transfer during catalysis.

Q. How are magnetic and conductive properties engineered in pyrazine-based 2D coordination polymers?

Redox-active pyrazine ligands mediate magnetic coupling. In CrCl₂(pyrazine)₂, electron delocalization across ligands enables high conductivity (σ ≈ 10 S/cm), while antiferromagnetic Cr(III) interactions yield ferrimagnetic order below 55 K . Spin-polarized DFT calculations reveal ligand-centered magnetism, with staggered pyrazine configurations stabilizing high-spin states in MOF frameworks .

Q. What molecular interactions dominate pyrazine ligand binding to protein targets?

Systematic PDB analyses show pyrazine moieties engage in hydrogen bonding (N as acceptor, 65% of cases), π-stacking (20%), and metal coordination (e.g., Zn²⁺ in kinases). In CDK inhibitors like Aloisine A, the pyrazine core acts as an ATP-competitive scaffold, with substituents (e.g., 4-hydroxyphenyl) enhancing selectivity via hydrophobic pockets .

Q. How can discrepancies between computational and experimental electronic transition energies be resolved?

Hybrid QM/MM approaches reconcile CI-predicted n→π* transitions (3.56 eV) with experimental phosphorescence (3.2–3.3 eV). Incorporating solvent effects (e.g., benzene matrix dielectric screening) and vibronic coupling refines S₁→S₀ energy gaps. Discrepancies <0.1 eV validate MCTDH wavefunction accuracy .

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